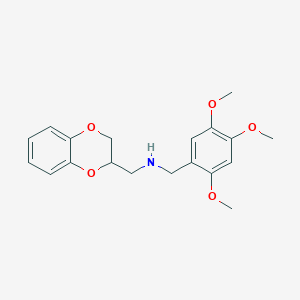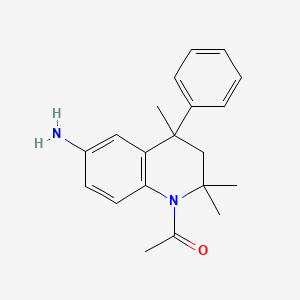
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (DPTC) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC is a synthetic compound that belongs to the imidothiocarbamate class of compounds, which has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood. However, it has been suggested that 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate exerts its biological activities by inhibiting enzymes such as proteases and phosphodiesterases. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit viral replication. In bacterial infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit bacterial growth. In insects, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to act as a neurotoxin and disrupt the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its broad range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can be used to study various biological processes such as apoptosis, angiogenesis, and viral replication. However, one of the limitations of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to study the structure-activity relationship of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its analogs to identify more potent compounds. Another direction is to investigate the potential of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate as a drug delivery system. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications in various fields.
Conclusion:
In conclusion, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate) is a novel compound that exhibits a wide range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has potential applications in various fields such as medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications.
Méthodes De Synthèse
The synthesis of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction of 3,5-dichloroaniline with thiocarbamic acid to form 3,5-dichlorophenylthiourea. The reaction of 3,5-dichlorophenylthiourea with ethyl acetoacetate in the presence of acetic anhydride and pyrrolidine yields 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. The overall yield of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is approximately 50-60%.
Applications De Recherche Scientifique
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to possess insecticidal and herbicidal properties. In material science, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been used as a complexing agent for the synthesis of metal complexes.
Propriétés
IUPAC Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)22-15(23)9-14(16(22)24)25-17(20)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRCOYMOTUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)

